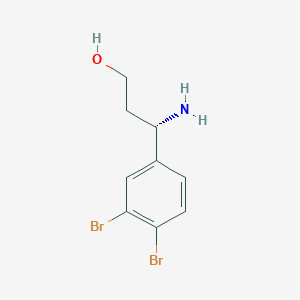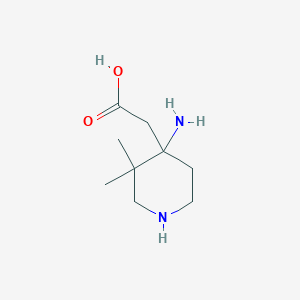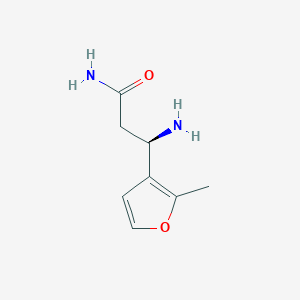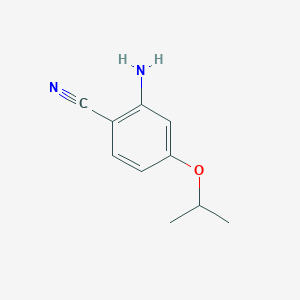
3-(Azepan-2-YL)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azepan-2-yl)pentane-2,4-dione is a chemical compound with the molecular formula C11H19NO2 It is a derivative of pentane-2,4-dione, where an azepane ring is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with azepane under specific conditions. One common method is the Finkelstein reaction, where chloro derivatives are converted into more reactive iodo derivatives using highly polar organic solvents . This method allows for the efficient synthesis of 3-substituted derivatives of pentane-2,4-dione.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of industrially used ketones, such as methyl isobutyl ketone, as solvents can facilitate the azeotropic removal of water from the reaction mixture, enabling the application of moisture-sensitive alkylating agents .
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(Azepan-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-(Azepan-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, it can undergo keto-enol tautomerism, where the compound interconverts between keto and enol forms. This interconversion is facilitated by the transfer of a proton and involves transition states that are non-planar . Additionally, the compound can react with urea in acidic conditions to form hydroxypyrimidines, a process that involves acid-catalyzed attack on the keto-enol form followed by cyclization .
Comparison with Similar Compounds
3-(Azepan-2-yl)pentane-2,4-dione can be compared with other similar compounds, such as:
Pentane-2,4-dione: The parent compound without the azepane ring.
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A derivative with a pyridine ring instead of an azepane ring.
3-(Azepan-1-ylmethylidene)pentane-2,4-dione: A similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(azepan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h10-12H,3-7H2,1-2H3 |
InChI Key |
BHRIGSNMXWJYLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCCCCN1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)

![N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13072212.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13072219.png)



![5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072255.png)

![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)

